3-(1-(Trifluoromethyl)cyclopropyl)aniline
Description
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-[1-(trifluoromethyl)cyclopropyl]aniline |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(4-5-9)7-2-1-3-8(14)6-7/h1-3,6H,4-5,14H2 |
InChI Key |
QFSAMSSPGWUMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Trifluoromethyl Cyclopropyl Aniline and Analogues
Approaches to Trifluoromethylated Cyclopropane (B1198618) Formation
The introduction of a trifluoromethyl group into a cyclopropane ring presents unique synthetic challenges due to the electronic properties of the CF3 group. The primary strategies revolve around the transfer of a trifluoromethylcarbene or equivalent to an olefin, or the late-stage introduction of the trifluoromethyl group onto a pre-existing cyclopropane scaffold.
Cyclopropanation Reactions
Cyclopropanation reactions are a direct and widely used method for the synthesis of cyclopropane derivatives. These reactions typically involve the reaction of an alkene with a carbene or carbenoid species. In the context of synthesizing trifluoromethylated cyclopropanes, 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) is a common trifluoromethylcarbene precursor.
Transition metal catalysis is a powerful tool for the cyclopropanation of alkenes with diazo compounds, offering high efficiency and control over stereoselectivity. organic-chemistry.orgnih.gov Catalysts based on copper, ruthenium, and palladium have been extensively studied for these transformations.
Copper-Catalyzed Cyclopropanation: Copper complexes are effective catalysts for the decomposition of trifluorodiazoethane to generate a copper-trifluoromethylcarbene intermediate, which then reacts with an alkene to form the cyclopropane ring. nih.gov The choice of ligand on the copper catalyst can influence the enantioselectivity of the reaction, making it a valuable method for the synthesis of chiral cyclopropanes. For the synthesis of 3-(1-(trifluoromethyl)cyclopropyl)aniline, a potential precursor would be N-protected 3-vinylaniline (B102275). The protecting group is crucial to prevent side reactions with the amine functionality.
| Catalyst | Ligand | Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Cu(I) | Chiral bisoxazoline | Internal Olefins | up to 95 | - | 90-95 |
| CuI | - | Aromatic terminal alkenes | good to very good | - | - |
Ruthenium-Catalyzed Cyclopropanation: Ruthenium-porphyrin complexes are also highly effective catalysts for cyclopropanation reactions. almacgroup.com They can catalyze the asymmetric cyclopropanation of dienes with diazoacetates, suggesting their potential applicability to trifluoromethylcarbene transfer. These catalysts are known for their ability to operate under mild conditions and tolerate a variety of functional groups.
Palladium-Catalyzed Cyclopropanation: Palladium catalysts are widely used in cross-coupling reactions and have also found application in cyclopropanation. Palladium-catalyzed formal [3+2]-cycloaddition reactions of vinylcyclopropanes provide access to highly substituted cyclopentanes, showcasing the ability of palladium to activate cyclopropane rings. nih.gov While direct trifluoromethylcyclopropanation of anilines is not explicitly detailed, palladium-catalyzed amination of a pre-formed 3-(1-(trifluoromethyl)cyclopropyl)bromobenzene could be a viable route.
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical catalysis. Engineered enzymes, particularly heme-containing proteins like cytochrome c and myoglobin (B1173299), have been shown to catalyze carbene transfer reactions. nih.gov These biocatalysts can facilitate the enantioselective synthesis of α-trifluoromethyl amines via N-H bond insertion, demonstrating their potential for creating chiral organofluorine compounds. nih.gov While direct cyclopropanation of an aniline (B41778) derivative to form the target molecule has not been reported, the development of engineered enzymes for the cyclopropanation of N-protected 3-vinylaniline with a trifluoromethylcarbene precursor is a promising future direction.
| Biocatalyst | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| Engineered Cytochrome c552 | N-H Carbene Insertion | Aryl amines, Benzyl 2-diazotrifluoropropanoate | Chiral α-trifluoromethyl amino esters | >99 | up to 99.5:0.5 |
| Nonheme iron enzyme (AoHMS) | Alkene trifluoromethyl azidation | Alkenes, Iodine(III) reagents | Trifluoromethyl azidation products | up to 73 | up to 96:4 |
In some cases, the cyclopropanation of electron-deficient alkenes with 2,2,2-trifluorodiazoethane can proceed without a catalyst, often under thermal conditions. chemrxiv.org This method is particularly effective for highly activated alkenes. The reaction proceeds through a [3+2] cycloaddition to form a pyrazoline intermediate, which then undergoes nitrogen extrusion to yield the cyclopropane. For a less activated alkene like 3-vinylaniline, this uncatalyzed approach would likely require harsh conditions and may result in low yields. A solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes from 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 has been developed that proceeds under transition-metal and base-free conditions. rsc.org
| Solvent | Product Type | Yield |
| N,N-dimethylacetamide (DMAc) | Bis(trifluoromethyl)pyrazolines | Good to excellent |
| 1,2-dichloroethane (DCE) | Bis(trifluoromethyl)cyclopropanes | Good to excellent |
A novel approach to cyclopropanation involves a manganese-catalyzed reaction of allylic alcohols with sulfones, which act as carbene alternative precursors. researchgate.net This method utilizes a "borrowing hydrogen" strategy, where the allylic alcohol is temporarily oxidized to an aldehyde, which then participates in the cyclopropanation sequence before the hydrogen is returned. researchgate.net This strategy delivers cyclopropylmethanol (B32771) products in good to excellent yields. researchgate.net To apply this to the synthesis of this compound, one could envision a multi-step synthesis starting from an appropriately substituted allylic alcohol.
| Arylmethyl Trifluoromethyl Sulfone Substituent | Yield of Cyclopropylmethanol (%) |
| 4-CH3 | 90 |
| 4-tBu | 85 |
| 4-Ph | 88 |
| 4-CF3 | 82 |
| 4-F | 86 |
| 4-Cl | 84 |
| 4-Br | 81 |
| 3-Me | 92 |
| 3-OMe | 91 |
| 2-Me | 75 |
| 2-F | 78 |
Deoxyfluorination of Cyclopropane Carboxylic Acids
An alternative to building the trifluoromethylcyclopropane ring via carbene transfer is to introduce the trifluoromethyl group onto a pre-existing cyclopropane scaffold. Deoxyfluorination of a carboxylic acid is a powerful method for this transformation. This approach would involve the synthesis of 1-(3-aminophenyl)cyclopropanecarboxylic acid, which could then be converted to the target molecule. Reagents such as sulfur tetrafluoride (SF4) or more modern, milder reagents like CpFluor can be used for this purpose. organic-chemistry.orgnih.gov
The deoxyfluorination of carboxylic acids to acyl fluorides can be achieved efficiently under neutral conditions using 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor). organic-chemistry.org These acyl fluorides can then be further transformed. A one-pot deoxyfluorination and amidation of carboxylic acids has also been developed using pentafluoropyridine (B1199360) (PFP). nih.gov
| Deoxyfluorination Reagent | Substrate | Product | Conditions |
| CpFluor | (Hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids | Acyl fluorides | Neutral conditions |
| PyOCF3 (in situ generated) | Diverse carboxylic acids | Acid fluorides | Mild, room temperature |
| Pentafluoropyridine (PFP) | Carboxylic acids | Acyl fluorides / Amides (one-pot) | Mild conditions |
Electrochemical Rearrangement Reactions Leading to Cyclopropane Derivatives
Electrochemical methods offer a green and efficient alternative for the construction of cyclopropane rings. nih.gov These reactions can proceed under mild, metal- and catalyst-free conditions. nih.gov Anodic oxidation of olefins generates electrophilic alkene radical cations, which can then undergo cycloaddition reactions. nih.gov For instance, the reaction of these radical cations with diazo compounds in a formal [2+1] cycloaddition leads to the synthesis of cyclopropanes. nih.gov
A proposed mechanism for electrochemical [2+1] cycloaddition involves the anodic oxidation of an olefin to form an electrophilic radical cation. This intermediate then reacts with a nucleophilic diazo compound to generate a new radical cation, which, after the extrusion of nitrogen, forms another radical cation. Subsequent reduction at the cathode yields the cyclopropane product. nih.gov
Furthermore, electrochemical oxidation can be used to directly activate alkyl cyclopropanes for rearrangement reactions. rsc.org For example, the electrochemical oxidation of alkyl cyclopropanes can lead to the formation of oxazoline (B21484) and oxazine (B8389632) derivatives through a process driven by the strain release of the cyclopropane ring. rsc.org The mechanism involves the oxidation of the cyclopropane at the anode to produce a radical cation, which then undergoes intramolecular cyclization. rsc.org
Strategies for Incorporating the Aniline Moiety
The introduction of the aniline functional group is a critical step in the synthesis of the target compound and its analogues. Various strategies have been developed, including direct amination of cyclopropyl (B3062369) intermediates and the construction of the aniline ring through cyclization reactions.
Direct Amination/Aniline Formation Strategies (e.g., from cyclopropyl intermediates)
One of the most direct methods for the formation of N-arylcyclopropylamines is through palladium-catalyzed C-N bond formation. researchgate.net This approach involves the amination of an aryl bromide with cyclopropylamine (B47189) using a catalyst system typically composed of a palladium source (e.g., Pd2(dba)3), a ligand (e.g., BINAP), and a base (e.g., NaOtBu). researchgate.net This one-step process has been shown to be effective for a variety of N-aryl substituents, including phenyl, methylphenyl, methoxyphenyl, and chlorophenyl groups, with yields ranging from 43% to 99%. researchgate.net
Another strategy involves the copper-promoted N-cyclopropylation of anilines and other amines using cyclopropylboronic acid. nih.govresearchgate.net This reaction is typically carried out in the presence of a copper(II) acetate (B1210297) catalyst, a bipyridine ligand, and a base, under an air atmosphere. nih.govresearchgate.net It provides a route to N-cyclopropyl derivatives in good to excellent yields. nih.gov
Direct amination of aromatic compounds like benzene (B151609) can also be achieved using hydroxylamine (B1172632) as the aminating reagent. mdpi.com A vanadium-iron catalytic system has been developed for the direct synthesis of aniline from benzene with high selectivity and yields of up to 90%. mdpi.com While this method has shown high efficacy for unsubstituted benzene, its application to other aromatic substrates has resulted in lower yields. mdpi.com
Alkynylation-Cyclization Routes for Related Aniline Derivatives
The construction of substituted quinolines, which are aniline derivatives, can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This 6-endo-dig cyclization can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I2), and bromine (Br2), leading to the formation of 3-halo-substituted quinolines. nih.gov The reaction proceeds under mild conditions and is tolerant of a range of functional groups on both the alkyne and the aniline moiety. nih.gov
Similarly, rhodium-catalyzed cyclization of o-alkynyl anilines can be employed to synthesize 2,3-disubstituted indoles. acs.org This process involves an intramolecular reaction followed by an intermolecular conjugate addition. acs.org A plausible mechanism suggests the formation of an alkyne-coordinated rhodium intermediate, which undergoes a 5-endo cyclization to form an aryl rhodium species. This key intermediate then reacts with an electrophilic alkene, and after protonation, the desired indole (B1671886) product is formed. acs.org
Metalation of Trifluoromethoxy-Substituted Anilines
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the context of trifluoromethoxy-substituted anilines, the directing group (DMG) guides the metalation to the ortho position. nih.govacs.org The choice of the N-protective group on the aniline can influence the site of metalation. nih.govacs.org
For example, N-tert-butoxycarbonyl-2- and -4-(trifluoromethoxy)aniline react with tert-butyllithium (B1211817) at the position adjacent to the nitrogen atom. nih.govacs.org In contrast, when the amino group of the para isomer is protected with two trimethylsilyl (B98337) groups, deprotonation occurs at the position neighboring the oxygen atom. nih.govacs.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org For instance, sec-butyllithium (B1581126) attacks 3-trifluoromethoxy-N-mono(trimethylsilyl)aniline at the 2-position, while 3-trifluoromethoxy-N,N-bis(trimethylsilyl)aniline is attacked at the 4-position, leading to different carboxylic acids after carboxylation. nih.gov
| Substrate | Protecting Group | Base | Position of Metalation |
| 2-(trifluoromethoxy)aniline | N-tert-Butoxycarbonyl | tert-butyllithium | 6-position |
| 4-(trifluoromethoxy)aniline | N-tert-Butoxycarbonyl | tert-butyllithium | 2-position |
| 4-(trifluoromethoxy)aniline | N,N-bis(trimethylsilyl) | tert-butyllithium | 3-position |
| 3-trifluoromethoxy-aniline | N-mono(trimethylsilyl) | sec-butyllithium | 2-position |
| 3-trifluoromethoxy-aniline | N,N-bis(trimethylsilyl) | sec-butyllithium | 4-position |
N-Trifluoromethylation of Amine Substrates
The direct introduction of a trifluoromethyl group onto the nitrogen atom of an amine can significantly alter its properties due to the strong electron-withdrawing nature of fluorine. chinesechemsoc.orgchinesechemsoc.org
Reagent-Based N-Trifluoromethylation
A variety of reagents have been developed for the N-trifluoromethylation of amines. One approach utilizes carbon disulfide (CS2) and silver fluoride (B91410) (AgF) to trifluoromethylate secondary amines in a single step. chinesechemsoc.orgchinesechemsoc.org This method is versatile and has been successfully applied to the synthesis of N,N-dialkyl and N-(hetero)aromatic N-CF3 compounds. chinesechemsoc.orgchinesechemsoc.org The reaction is believed to proceed through the formation of a carbamodithioic acid adduct from the amine and CS2, followed by desulfurization and fluorination by AgF. chinesechemsoc.orgchinesechemsoc.org
Another effective reagent is N-trifluoromethylsuccinimide (NTFS), which has been used for the direct C-H trifluoromethylation of free anilines. nih.govresearchgate.net Electrophilic trifluoromethylating agents such as Umemoto and Togni reagents, as well as the Ruppert-Prakash reagent (TMSCF3) in metal-mediated processes, have also been employed for direct nitrogen trifluoromethylation. chinesechemsoc.orgchinesechemsoc.org
A one-pot synthesis of trifluoromethylated amines at room temperature has been reported using the bench-stable (Me4N)SCF3 reagent in combination with AgF. nih.gov This method is rapid, operationally simple, and proceeds via the quantitative formation of a thiocarbamoyl fluoride intermediate. nih.gov
Novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents have been designed for the direct incorporation of the NCF3 moiety into various substrates under photoredox catalysis. acs.org These reagents have been successfully used for the C-H trifluoromethylamination of (hetero)arenes and the tandem trifluoromethylamination/functionalization of alkenes, dienes, and isonitriles. acs.org
| Reagent System | Substrate | Key Features |
| Carbon Disulfide (CS2) and Silver Fluoride (AgF) | Secondary Amines | One-step, versatile for N,N-dialkyl and N-(hetero)aromatic amines. chinesechemsoc.orgchinesechemsoc.org |
| N-trifluoromethylsuccinimide (NTFS) | Free Anilines | Direct C-H trifluoromethylation. nih.govresearchgate.net |
| (Me4N)SCF3 and Silver Fluoride (AgF) | Amines | One-pot, room temperature, proceeds via thiocarbamoyl fluoride intermediate. nih.gov |
| N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine | (Hetero)arenes, Alkenes, Dienes, Isonitriles | Photoredox catalysis, direct incorporation of NCF3 moiety. acs.org |
Metal-Mediated and Catalyzed N-Trifluoromethylation
Direct N-trifluoromethylation of anilines, a process that attaches a -CF3 group to the nitrogen atom, is a challenging yet crucial transformation for synthesizing valuable molecules in the life sciences. Transition-metal catalysis has emerged as a key strategy to facilitate this bond formation. While direct trifluoromethylation of the aniline nitrogen in a molecule like this compound is complex, methods developed for analogous aniline substrates illustrate the potential pathways.
Research has shown that various transition metals can mediate the formation of aryl–CF3 bonds. d-nb.info For instance, palladium-catalyzed cross-coupling reactions are a prominent approach. A proposed catalytic cycle involves the formation of a Pd(II)(aryl) complex, which then reacts with a trifluoromethyl source. d-nb.info Subsequent oxidation to a high-valent Pd(IV) intermediate followed by reductive elimination can yield the N-trifluoromethylated product.
Another approach involves the use of copper. Decarboxylative trifluoromethylation using alkali metal trifluoroacetates (e.g., CF3CO2Na) and copper salts has been a known method since the 1s to generate CuCF3 species, which can then trifluoromethylate aryl halides. acs.org More contemporary methods have focused on developing protocols for the N-trifluoromethylation of N-substituted anilines. One such one-pot synthesis for N-trifluoromethyl amines utilizes CF3SO2Na (Langlois' reagent) in the presence of triphenylphosphine (B44618) (PPh3) in acetonitrile. rsc.org This method has been successfully applied to various N-alkylanilines, affording the desired N-trifluoromethyl products in good to excellent yields.
The table below summarizes representative conditions for the N-trifluoromethylation of aniline derivatives, which could be adapted for substrates like this compound.
| Substrate | CF3 Source | Catalyst/Reagent System | Solvent | Yield (%) |
| N-methylaniline | CF3SO2Na | PPh3 | MeCN | 85 |
| N,4-dimethylaniline | CF3SO2Na | PPh3 | MeCN | 87 |
| N,2-dimethylaniline | CF3SO2Na | PPh3 | MeCN | 82 |
| N-benzylaniline | CF3SO2Na | PPh3 | MeCN | 79 |
This data is illustrative of general N-trifluoromethylation methods for aniline derivatives. rsc.org
General Synthetic Considerations and Scalability
Multigram Scale Synthesis and Optimization
The transition from laboratory-scale synthesis to multigram or pilot-scale production presents significant challenges, including cost, safety, and scalability of reagents and reaction conditions. For complex molecules like this compound, developing a robust and efficient large-scale synthesis is critical for its potential application as a building block in pharmaceuticals or materials science.
While specific multigram-scale synthesis for this compound is not extensively detailed in readily available literature, general strategies for similar structures provide insight. For instance, an inexpensive, catalyst-free, multigram-scale synthesis has been reported for cyclic enamines, which are precursors to highly strained spirocyclic systems like the cyclopropyl group found in the target molecule. nih.gov Such methods often rely on optimizing reaction parameters to avoid costly catalysts and simplify purification processes, making them more suitable for industrial application.
Optimization for scale-up often involves:
Reagent Selection: Substituting expensive or hazardous reagents with cheaper, safer alternatives. For example, replacing certain trifluoromethylating agents with more stable and cost-effective sources like sodium trifluoromethanesulfinate (CF3SO2Na).
Reaction Conditions: Adjusting temperature, pressure, and reaction times to maximize throughput and energy efficiency.
The synthesis of related trifluoromethylated anilines has been achieved on a larger scale. For example, the preparation of 2,4,6-tris(trifluoromethyl)aniline (B44841) proceeds through a two-step route involving deprotonation/iodination followed by a copper-catalyzed amination, demonstrating a viable pathway for producing complex anilines. researchgate.net
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes the use of milder reaction conditions, renewable resources, and catalytic processes. For the synthesis of fluorinated anilines, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy. researchgate.net
Visible Light Mediation: Visible-light-promoted reactions offer a green alternative to traditional methods that often require harsh conditions or stoichiometric, toxic reagents. These reactions can be conducted at room temperature, reducing energy consumption. nih.gov The trifluoromethylation of aniline derivatives has been successfully achieved using photocatalysts such as iridium complexes (e.g., Ir(ppy)3) or organic dyes (e.g., Eosin Y) under irradiation with blue or green LEDs. researchgate.netconicet.gov.arresearchgate.net
The general mechanism involves the photoexcitation of the catalyst, which then engages in a single-electron transfer (SET) with a trifluoromethyl source, such as Togni's reagent or Langlois' reagent (CF3SO2Na), to generate a trifluoromethyl radical (•CF3). nih.govacs.org This highly reactive radical then adds to the aniline derivative. This approach provides an economical and powerful route to trifluoromethylated anilines. nih.gov
The table below highlights key components used in visible-light-mediated trifluoromethylation of anilines.
| Photocatalyst | CF3 Source | Light Source | Key Features |
| Ir(ppy)3 | Togni's Reagent | Blue LEDs | Efficient for C-H trifluoromethylation of free anilines. conicet.gov.ar |
| Eosin Y | CF3SO2Na | Visible Light | Metal-free conditions, good functional group tolerance. researchgate.net |
| g-C3N4 (Graphitic carbon nitride) | CF3SO2Na | Visible Light | Heterogeneous, cheap, and environmentally friendly catalyst. researchgate.net |
Aqueous Conditions: While many organic reactions require anhydrous solvents, performing synthesis in water is a primary goal of green chemistry. The reduction of nitroarenes to anilines, a common step in the synthesis of aniline derivatives, can be performed in an aqueous phase. For instance, the catalytic hydrogenation of 2-trifluoromethyl-nitrobenzene to 2-trifluoromethylaniline has been achieved in almost quantitative yield using nickel catalysts in water, with pH control being crucial for the reaction's success. google.com Designing synthetic routes that incorporate aqueous steps can significantly reduce the use of volatile organic compounds (VOCs).
Chemical Reactivity and Transformations of 3 1 Trifluoromethyl Cyclopropyl Aniline and Analogues
Cyclopropyl (B3062369) Ring Opening Reactions
The three-membered ring of the cyclopropyl group in 3-(1-(trifluoromethyl)cyclopropyl)aniline is susceptible to cleavage under various conditions due to significant ring strain. The presence of the electron-withdrawing trifluoromethyl group can further influence the regioselectivity and facility of these ring-opening reactions.
Acid-Mediated Ring Cleavage
While specific studies on the acid-mediated ring cleavage of this compound are not extensively documented, the general principles of acid-catalyzed opening of arylcyclopropanes suggest a likely reaction pathway. In the presence of a strong acid, the cyclopropane (B1198618) ring can be protonated, leading to a carbocationic intermediate. The stability of this carbocation is a crucial factor in determining the reaction's feasibility and outcome. The phenyl group can stabilize the positive charge through resonance. The reaction would likely proceed to yield various rearranged or substituted products depending on the reaction conditions and the nucleophiles present.
Radical-Induced Ring Opening
The cyclopropyl ring can undergo cleavage through radical-mediated pathways, often initiated by photoredox catalysis or radical initiators. For aryl cyclopropanes, this typically involves the formation of a radical cation intermediate upon single-electron transfer. This intermediate can then undergo ring opening to form a more stable benzylic radical. Subsequent reactions of this radical intermediate can lead to a variety of functionalized products. While specific research on this compound is limited, studies on related aryl cyclopropanes demonstrate the viability of this transformation for C-C bond formation and the introduction of various functional groups.
Cleavage in Cycloaddition Protocols
Arylcyclopropanes can participate in formal cycloaddition reactions where the three-membered ring is cleaved. For instance, visible-light-mediated organocatalyzed 1,3-aminoacylation of cyclopropanes has been reported, showcasing the potential for these strained rings to act as three-carbon synthons. nih.gov Although not specifically demonstrated for this compound, this type of reactivity highlights a potential avenue for constructing more complex molecular architectures. Diels-Alder reactions of cyclopropenes are well-documented, but cycloaddition involving the cleavage of a cyclopropane ring attached to an aromatic system is a more specialized transformation. beilstein-journals.orgacs.org
Reactivity of the Aniline (B41778) Functional Group
The aniline moiety in this compound is a versatile functional group that can undergo reactions at both the aromatic ring and the nitrogen atom. The electronic nature of the 1-(trifluoromethyl)cyclopropyl substituent at the meta position influences the regioselectivity and rate of these reactions.
Aromatic Substitution Reactions
Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation.
Halogenation: Direct halogenation of aniline is often difficult to control, leading to poly-substituted products. chemistrysteps.com To achieve monosubstitution, the reactivity of the amino group is typically moderated by acetylation. For this compound, halogenation would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6), with the specific distribution of isomers influenced by the steric bulk of the cyclopropyl group and the deactivating effect of the trifluoromethyl substituent.
Nitration: The nitration of anilines in strong acidic media can be complex, as the amino group can be protonated to form the anilinium ion, which is a meta-directing group. testbook.com This can lead to a mixture of ortho, meta, and para isomers. For this compound, nitration would likely yield a mixture of isomers, with the substitution pattern depending on the reaction conditions. The synthesis of related compounds like N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline demonstrates that nitration of substituted anilines is a feasible transformation. chemicalbook.com
Sulfonation: Sulfonation of aniline typically yields sulfanilic acid. The reaction conditions would need to be carefully controlled to favor the desired substitution pattern on the this compound ring.
| Reaction | Typical Reagents | Expected Reactivity/Directing Effects |
| Halogenation | X₂, Lewis Acid (optional) | Ortho, para-directing (amino group). Potential for polyhalogenation. |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho, para, and meta products due to potential anilinium ion formation. |
| Sulfonation | H₂SO₄ | Ortho, para-directing (amino group). |
Nitrogen-Centered Reactivity (e.g., N-alkylation, N-acylation)
The lone pair of electrons on the nitrogen atom of the aniline group allows it to act as a nucleophile, participating in N-alkylation and N-acylation reactions.
N-Alkylation: Anilines can be alkylated using various alkylating agents, such as alkyl halides or alcohols under catalytic conditions. researchgate.netnih.gov The reaction of this compound with an alkyl halide would proceed via an SN2 mechanism to form the corresponding secondary or tertiary amine. The presence of the bulky and electron-withdrawing 3-(1-(trifluoromethyl)cyclopropyl) substituent may influence the rate of these reactions. Acid-catalyzed ortho-alkylation with styrenes has been shown to be effective for anilines with bulky substituents. nih.gov
N-Acylation: N-acylation of anilines is a common transformation, often carried out using acyl chlorides or anhydrides. researchgate.net This reaction is generally efficient and is frequently used to protect the amino group or to moderate its activating effect in electrophilic aromatic substitution reactions. chemistrysteps.compearson.com The acylation of this compound is expected to proceed readily to form the corresponding amide. The electron-withdrawing nature of the substituents on the aniline ring can affect the nucleophilicity of the amino group, but generally, acylation is a robust reaction. nih.govquora.com
| Reaction | Typical Reagents | Product Type |
| N-Alkylation | Alkyl halides, Alcohols/Catalyst | Secondary or Tertiary Amine |
| N-Acylation | Acyl chlorides, Anhydrides | Amide |
C-H Activation at the Aromatic Ring
The aromatic ring of anilines, including this compound and its analogues, is a versatile platform for C-H activation reactions. This approach allows for the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in developing methodologies for the regioselective functionalization of the aniline core.
The amino group in anilines can act as a directing group, typically favoring functionalization at the ortho position. However, achieving selectivity can be challenging due to the potential for competing N-H functionalization. acs.org To circumvent this, N-protection strategies are common, though methods for the direct arylation of unprotected anilines are emerging. acs.org For instance, a palladium catalyst system using the ligand [2,2′-bipyridin]-6(1H)-one has been shown to selectively arylate unprotected anilines at the ortho position without competing N-arylation. acs.org
Beyond the ortho position, methodologies for meta-C–H functionalization have also been developed. Using a norbornene transient mediator, a versatile 3-acetylamino-2-hydroxypyridine ligand has been shown to promote the meta-C–H arylation of a broad scope of anilines, including those with electron-withdrawing groups like the trifluoromethyl group. nih.gov
The direct introduction of a trifluoromethyl group via C-H activation is also a significant area of research. Palladium-catalyzed ortho-trifluoromethylation of the aromatic C-H bond directed by an acetamino group provides an efficient route to ortho-CF₃ acetanilides and anilines. nih.govresearchgate.net Silver-catalyzed reactions have also been developed for the ortho-trifluoromethylation of anilines using TMSCF₃ as the CF₃ source. researchgate.net These methods highlight the potential reactivity of the C-H bonds on the aniline ring of this compound, suggesting that it could be a viable substrate for similar directed functionalizations.
| Catalyst System | Directing Group | Position | Coupling Partner | Reference |
| Pd(OAc)₂ / [2,2′-bipyridin]-6(1H)-one | -NH₂ (unprotected) | ortho | Aryl Halides | acs.org |
| Pd(OAc)₂ / 3-acetylamino-2-hydroxypyridine | Amine derivatives | meta | Aryl Iodides | nih.gov |
| Palladium Catalyst | Acetamino | ortho | CF₃ sources | nih.gov |
| Silver (I) pivalate (B1233124) (AgOPiv) | -NH₂ (unprotected) | ortho | TMSCF₃ | researchgate.net |
| Rhodium(III) Catalyst | Pyridine, Imine, etc. | ortho | Alkynes, Iodonium ylides | rsc.orgresearchgate.net |
Transformations of the Trifluoromethyl Group
Stability and Chemical Resistance of the CF₃ Group
The trifluoromethyl (CF₃) group is a hallmark of chemical and metabolic stability, a property that makes it a highly desirable substituent in medicinal chemistry and materials science. fiveable.memdpi.com This stability is primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (around 414 kJ/mol). mdpi.com
This inherent robustness confers several key characteristics upon molecules like this compound:
Resistance to Metabolic Degradation: The CF₃ group is less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes, which are responsible for the metabolism of many foreign compounds. fiveable.me This can lead to an increased half-life and improved bioavailability of drug candidates. fiveable.meresearchgate.net
Chemical Inertness: The trifluoromethyl group is resistant to a wide range of chemical conditions, including strong acids, bases, and oxidizing or reducing agents, that might transform other functional groups. mdpi.comtcichemicals.com This allows for chemical modifications elsewhere in the molecule without affecting the CF₃ moiety. tcichemicals.com
Thermal and Photochemical Stability: Compounds bearing trifluoromethyl groups generally exhibit high stability towards heat and light. mdpi.com
Due to these properties, the trifluoromethyl group in this compound is expected to be highly resistant to chemical transformation under most synthetic conditions, making it a stable anchor in the molecular structure.
Potential for Further Fluorination or Defluorination Reactions (general academic interest)
Despite the notable stability of the trifluoromethyl group, its transformation through C-F bond cleavage represents an active and challenging area of academic research. tcichemicals.comresearchgate.net Such transformations are of interest as they could provide pathways to novel fluorinated compounds that are otherwise difficult to access.
Defluorination Reactions: Selective removal of one or two fluorine atoms from a CF₃ group to yield difluoromethyl (−CHF₂) or monofluoromethyl (−CH₂F) analogues is a significant synthetic challenge. researchgate.net The difficulty lies in controlling the reaction to prevent over-defluorination, as the strength of the C-F bonds decreases with successive fluorine removal. researchgate.net
Recent advances have demonstrated that selective defluorination is possible under specific conditions:
Photoredox Catalysis: Organophotoredox catalysis has been successfully employed for the reductive hydrodefluorination of electron-deficient trifluoromethylarenes. nih.govacs.org This method allows for the replacement of a single fluorine atom with hydrogen, converting a CF₃ group into a CHF₂ group. nih.gov The process typically involves the formation of a radical anion, which then expels a fluoride (B91410) ion. acs.org
Base-Promoted Elimination: A selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl group can be achieved through a base-promoted elimination mechanism. This forms a difluoro-p-quinomethide intermediate that can be trapped, for example, by an intramolecular nucleophile. researchgate.net
Hydrolysis: Under certain conditions, such as in the presence of a hydroxyl group on the aromatic ring, trifluoromethylphenols can undergo spontaneous aqueous defluorination to form hydroxybenzoic acids. rsc.org
Fluorination Reactions: Further fluorination of a trifluoromethyl group is not a typical or facile reaction due to the high energy of the existing C-F bonds and the deactivating effect of the three fluorine atoms. Such transformations are not commonly pursued in synthetic chemistry. The primary focus in the field remains on the controlled and selective defluorination or functionalization of the C-F bonds. researchgate.net
| Transformation | Method | Reagents/Conditions | Product Group | Reference |
| Monohydrodefluorination | Organophotoredox Catalysis | Organophotocatalyst, H-atom donor, blue light | -CHF₂ | nih.govacs.org |
| Monodefluorination | Base-Promoted Elimination | Base, intramolecular nucleophilic trap | -CHF₂ | researchgate.net |
| Exhaustive Hydrodefluorination | Metal-Free Photoredox Catalysis | Photocatalyst, H-atom donor, visible light | -CH₃ | acs.org |
| Hydrolysis/Defluorination | Aqueous Hydrolysis | Alkaline pH (for TFMPs) | -COOH | rsc.org |
Cascade and Multicomponent Reactions Involving the Compound
Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, enhancing efficiency and atom economy. beilstein-journals.org Given the presence of a primary aniline group and an aromatic ring, this compound is a potential substrate for a variety of such reactions.
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. The aniline moiety and the aromatic ring can both participate in such sequences.
For example, visible-light-induced radical cascade reactions have been developed that involve trifluoromethylation followed by cyclization. mdpi.com In these processes, a trifluoromethyl radical adds to an unsaturated system within the molecule, and the resulting radical intermediate undergoes an intramolecular cyclization onto an aromatic ring. While not demonstrated on this compound itself, N-alkenyl anilines and related structures are suitable substrates for these types of transformations. mdpi.comresearchgate.net Another example is the transition metal-free synthesis of meta-substituted anilines from cyclopentanone (B42830) derivatives through a cascade process involving an electrocyclic ring-opening. nih.govresearchgate.net
Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org The primary amine functionality of this compound makes it an ideal component for numerous MCRs. Anilines are frequently used as the amine component in well-known MCRs to synthesize diverse heterocyclic scaffolds. organic-chemistry.orgmdpi.com
Examples of MCRs where an aniline derivative could be employed include:
Ugi Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. beilstein-journals.org
Gewald Reaction: This reaction combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur with an amine to produce a polysubstituted 2-aminothiophene. beilstein-journals.org
Hantzsch Dihydropyridine Synthesis: While classically using ammonia, anilines can be used in place of ammonium (B1175870) acetate (B1210297) to generate N-aryl dihydropyridines. mdpi.com
The incorporation of the unique 1-(trifluoromethyl)cyclopropyl substituent via an MCR would allow for the rapid generation of libraries of complex molecules with potential biological activity. beilstein-journals.org
Stereochemistry and Enantioselective Synthesis
Chiral Synthesis of Trifluoromethyl-Substituted Cyclopropanes
The asymmetric synthesis of these cyclopropanes often relies on the transfer of a trifluoromethylcarbene or equivalent to an olefin, guided by a chiral catalyst.
Transition metal catalysis is a cornerstone of asymmetric cyclopropanation. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrates, leading to high enantioselectivity.
Copper-Catalyzed Systems: Copper complexes, particularly with bisoxazoline ligands, are effective for the enantioselective cyclopropanation of alkenes. A notable strategy involves the reaction of (E)-alkenyl boronates with trifluorodiazoethane, catalyzed by a copper(I)-bisoxazoline complex. This method yields versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol. nih.govnih.govresearchgate.netwur.nl These intermediates are valuable as they can be further functionalized, providing a route to enantioenriched 2-aryl-3-(trifluoromethyl)cyclopropylamines, which are structurally related to the target aniline (B41778) compound. nih.govresearchgate.netwur.nl
Ruthenium-Catalyzed Systems: Ruthenium(II)-Pheox (phosphinooxazoline) catalysts have demonstrated high efficiency in the asymmetric cyclopropanation of a wide array of olefins, including vinylferrocene, vinyl ethers, and vinyl amines, with in situ generated trifluorodiazoethane. wur.nl These systems can operate at low catalyst loadings (e.g., 3 mol%) and produce the desired cyclopropanes in high yields with excellent diastereoselectivity (up to >99:1) and enantioselectivity (up to 97% ee). wur.nl
Rhodium-Catalyzed Systems: Dirhodium complexes bearing chiral ligands are also powerful catalysts for this transformation. For instance, the adamantylglycine-derived dirhodium complex Rh₂(R-PTAD)₄ has been used to catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with various alkenes. This approach consistently achieves high diastereoselectivity (>94%) and excellent enantioselectivity (88->98% ee). nih.gov
| Catalyst System | Substrate Example | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Cu(I)-bisoxazoline | (E)-Styryl pinacolboronate | 76 | >20:1 | 94 (97:3 er) | nih.govresearchgate.net |
| Ru(II)-Pheox | Styrene | 99 | 98:2 | 96 | wur.nl |
| Ru(II)-Pheox | N-Vinylcarbazole | 92 | 88:12 | 92 | wur.nl |
| Rh₂(R-PTAD)₄ | Styrene | 78 | >94:6 | 96 | nih.gov |
| Rh₂(R-PTAD)₄ | 4-Chlorostyrene | 85 | >94:6 | 94 | nih.gov |
Enzymes, particularly engineered metalloproteins, offer a highly selective alternative to traditional chemical catalysts. Myoglobin (B1173299) (Mb), an oxygen-binding heme protein, has been repurposed through directed evolution to catalyze carbene transfer reactions with exceptional stereocontrol.
Engineered myoglobin variants can catalyze the cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). rochester.eduresearchgate.net These biocatalytic reactions often proceed with unprecedented levels of diastereo- and enantioselectivity, affording trans-1-trifluoromethyl-2-arylcyclopropanes in high yields (61–99%), with diastereomeric excess (de) ranging from 97% to >99.9% and enantiomeric excess (ee) from 92% to >99.9%. rochester.eduresearchgate.net A significant advantage of this biocatalytic system is the ability to generate mirror-image products by using different myoglobin variants that exhibit stereodivergent selectivity. rochester.edu The reactions can be carried out using whole bacterial cells expressing the engineered enzyme, which simplifies the procedure by bypassing the need for catalyst purification. rochester.eduresearchgate.net
| Myoglobin Variant | Substrate | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Mb(H64V,V68A) | Styrene | 82 | >99.9 | 99.9 | rochester.edu |
| Mb(H64V,V68A) | 4-Methoxystyrene | 76 | >99.9 | 99.9 | rochester.edu |
| Mb(H64V,V68A) | 4-(Trifluoromethyl)styrene | 61 | >99.9 | 98 | rochester.edu |
| Mb(H64V,V68A) | 2-Vinylnaphthalene | 65 | >99.9 | 99.8 | rochester.edu |
Enantioselective Aminocyclopropane Transformations
While the term "photocycloadditions" might suggest [2+2] cycloadditions to form four-membered rings, in the context of synthesizing chiral aminocyclopropanes like 3-(1-(trifluoromethyl)cyclopropyl)aniline, the focus lies on methods to introduce the amino functionality enantioselectively. A powerful indirect method involves the stereospecific transformation of a functional group that was installed during an initial enantioselective cyclopropanation.
As mentioned previously, the copper-catalyzed asymmetric cyclopropanation of alkenyl boronates produces chiral trifluoromethyl-cyclopropylboronates. nih.govresearchgate.net The carbon-boron bond in these intermediates is highly versatile and can be converted into a carbon-nitrogen bond with retention of stereochemistry. This two-step sequence—enantioselective cyclopropanation followed by stereospecific amination—provides an effective route to enantioenriched trans-2-aryl-3-(trifluoromethyl)cyclopropylamines, a key structural motif. nih.govresearchgate.net This strategy allows for the synthesis of novel, trifluoromethylated analogues of biologically active 2-arylcyclopropylamines. nih.gov
Diastereoselective Synthesis and Control
In molecules with multiple stereocenters, controlling the relative configuration (diastereoselectivity) is as crucial as controlling the absolute configuration (enantioselectivity). Most of the catalytic methods described above, including those using rhodium, ruthenium, and myoglobin catalysts, provide high trans diastereoselectivity in the cyclopropanation of styrenyl olefins. nih.govwur.nlrochester.edu
For instance, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes catalyzed by Rh₂(R-PTAD)₄ consistently yields the trans-cyclopropane with diastereoselectivity greater than 94%. nih.gov Similarly, myoglobin-catalyzed reactions afford almost exclusively the trans diastereomer, with diastereomeric excess values often exceeding 99%. rochester.edu This high diastereoselectivity is attributed to the steric and electronic control exerted by the catalyst's chiral environment, which favors a specific transition state geometry for the carbene transfer.
Spectroscopic and Advanced Characterization Techniques
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the 3-(1-(Trifluoromethyl)cyclopropyl)aniline molecule. While specific experimental spectra for this exact compound are not widely published, the expected vibrational modes can be predicted based on its constituent parts: an aniline (B41778) moiety, a cyclopropyl (B3062369) ring, and a trifluoromethyl group. researchgate.netresearchgate.net
Key Expected Vibrational Modes:
N-H Vibrations: The primary amine group (-NH₂) of the aniline ring is expected to exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region of the FTIR spectrum. researchgate.net The N-H bending (scissoring) vibration is anticipated around 1600 cm⁻¹.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.
Cyclopropyl C-H Vibrations: The C-H stretching vibrations of the cyclopropyl ring are also anticipated near 3000 cm⁻¹. The ring's strained nature gives rise to a characteristic "ring breathing" mode, often visible in the Raman spectrum.
C-F Vibrations: The trifluoromethyl (-CF₃) group is characterized by strong, intense C-F stretching absorptions, which are typically found in the 1100-1350 cm⁻¹ region of the IR spectrum. researchgate.net
These techniques confirm the presence of the key functional groups and can provide insights into the molecule's conformational properties by analyzing subtle shifts in band positions and intensities. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing information on the chemical environment of each hydrogen, carbon, and fluorine nucleus. nih.govrsc.org
The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are indicative of the electronic environment of the nuclei, allowing for the assignment of each signal to a specific atom within the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the cyclopropyl protons. The aromatic protons would appear in the downfield region (approx. δ 6.5-7.5 ppm). The amine (-NH₂) protons typically present as a broad singlet, and the aliphatic protons on the cyclopropyl ring would be found in the upfield region (approx. δ 0.5-1.5 ppm).
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom. Aromatic carbons resonate between δ 110-150 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The quaternary and methylene (B1212753) carbons of the cyclopropyl ring would have characteristic upfield shifts. rsc.org
¹⁹F NMR: Due to the high sensitivity and natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is particularly useful. biophysics.org The three equivalent fluorine atoms of the -CF₃ group are expected to produce a single, sharp resonance. The chemical shift of this signal is a sensitive probe of the group's electronic environment. rsc.orgrsc.org
| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | ~ 6.5 - 7.5 |
| Amine (NH₂) | Variable, broad singlet | |
| Cyclopropyl (CH₂) | ~ 0.5 - 1.5 | |
| ¹³C | Aromatic (Ar-C) | ~ 110 - 150 |
| Trifluoromethyl (CF₃) | ~ 120 - 130 (quartet) | |
| Cyclopropyl (Quaternary C) | Variable | |
| Cyclopropyl (CH₂) | ~ 10 - 25 | |
| ¹⁹F | Trifluoromethyl (CF₃) | ~ -60 to -75 (singlet) |
Spin-spin coupling constants (J-values) provide information about the connectivity and spatial relationships between neighboring nuclei. Since this compound is an achiral molecule, it does not have diastereomers. However, coupling constants are still vital for confirming the structure.
The protons on the cyclopropyl ring are expected to exhibit geminal and vicinal coupling, resulting in complex multiplets that are characteristic of such strained ring systems. Furthermore, long-range couplings between the fluorine atoms of the -CF₃ group and nearby protons or carbons (e.g., ⁴JHF or ³JCF) can often be observed, providing further structural confirmation. nih.gov
Nuclear Overhauser Effect (NOE) NMR experiments, such as NOESY, can be used to establish through-space proximity between nuclei that are not directly bonded. For this compound, an NOE experiment could confirm the structure by showing correlations between the protons of the cyclopropyl ring and the ortho-protons of the aniline ring, verifying their spatial closeness. biophysics.org
Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. The predicted monoisotopic mass for this compound (C₁₀H₁₀F₃N) is 201.07654 Da. uni.lu HRMS analysis would be expected to confirm this value with high accuracy.
The technique also provides information on the molecule's fragmentation patterns under ionization, which can help in structural confirmation. Likely fragmentation pathways for this molecule would include the loss of the trifluoromethyl radical (•CF₃) or cleavage of the cyclopropyl ring.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 202.08382 |
| [M+Na]⁺ | 224.06576 |
| [M+NH₄]⁺ | 219.11036 |
| [M+K]⁺ | 240.03970 |
| [M-H]⁻ | 200.06926 |
Data sourced from predicted values. uni.lu
X-Ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a published crystal structure for this compound was not identified in the search results, an XRD analysis would provide a wealth of information. researchgate.net
This technique would precisely measure all bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the molecule's preferred conformation and how individual molecules pack together to form a crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is an analytical technique employed to investigate the electronic transitions within a molecule. In the context of aromatic compounds such as this compound, the UV-Visible spectrum is primarily characterized by absorption bands that originate from π → π* transitions within the aniline chromophore.
The electronic spectrum of aniline, the parent compound, typically displays two significant absorption bands in the ultraviolet region. researchgate.netwikipedia.org A high-intensity band, often referred to as the K-band, is observed around 230 nm. wikipedia.org A second band of lower intensity, the B-band, which is characteristic of the benzene ring's fine structure, appears at approximately 280 nm. researchgate.net These absorptions are a result of the delocalization of the nitrogen atom's lone pair of electrons with the π-system of the benzene ring. wikipedia.org
The substitution on the aniline ring in this compound modifies its electronic structure and, consequently, its UV-Visible absorption spectrum. The presence of the amino (-NH₂) group, a potent auxochrome, leads to a bathochromic shift (a shift to longer wavelengths) of these absorption bands when compared to unsubstituted benzene. wikipedia.org
The electronic effects of the trifluoromethyl and cyclopropyl substituents further influence the spectral characteristics. The trifluoromethyl (-CF₃) group is known for its strong electron-withdrawing nature, which can alter the energy of the molecular orbitals involved in the electronic transitions. researchgate.net The cyclopropyl group can also engage in conjugation with the aromatic ring, thereby affecting the absorption profile. The interplay of these substituent effects determines the precise wavelengths of maximum absorption (λmax) and their corresponding molar absorptivity values.
Detailed research findings on the specific UV-Visible spectrum of this compound are not extensively documented in publicly available literature. However, analysis of related structures, such as 3-(trifluoromethyl)aniline, has been conducted. researchgate.netthermofisher.com For illustrative purposes, a representative data table is provided below, outlining the typical presentation of UV-Visible spectroscopic data for substituted anilines.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition |
|---|---|---|---|---|
| Aniline | Ethanol | 230 | 8600 | π → π* (K-band) |
| Aniline | Ethanol | 280 | 1430 | π → π* (B-band) |
| This compound | Not Available | Not Available | Not Available | Not Available |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems by solving the Schrödinger equation.
Density Functional Theory (DFT) and Ab Initio MethodsDensity Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 3-(1-(Trifluoromethyl)cyclopropyl)aniline, a typical DFT study would employ a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p). This approach would calculate the molecule's energy, electron density, and other properties.
Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. While computationally more demanding, they can provide highly accurate results for molecular properties and are often used to benchmark results obtained from DFT calculations.
Geometry Optimization and Conformational AnalysisGeometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds, such as the bond connecting the cyclopropyl (B3062369) group to the aniline (B41778) ring. By calculating the relative energies of these different conformers, researchers can identify the most stable conformations and the energy barriers between them, providing insight into the molecule's flexibility.
Electronic Structure Analysis
The analysis of the electronic structure reveals crucial information about a molecule's reactivity and chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For this compound, FMO analysis would identify the regions of the molecule associated with the HOMO and LUMO, indicating the likely sites for electrophilic and nucleophilic attack.
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Surface AnalysisA Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amine group and the fluorine atoms of the trifluoromethyl group, indicating these as potential sites for electrophilic interaction. Regions of positive potential might be found around the hydrogen atoms of the amine group and the phenyl ring.
| Color Code | Potential | Interpretation for Reactivity |
| Red | Negative | Electron-rich regions; likely sites for electrophilic attack. |
| Blue | Positive | Electron-poor regions; likely sites for nucleophilic attack. |
| Green | Neutral | Regions of near-zero potential. |
Mulliken Charge Analysis and Charge DistributionMulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This analysis provides a quantitative measure of the electron distribution across the molecule. By calculating the Mulliken charges for each atom in this compound, one can gain a deeper understanding of its electronic structure and dipole moment. The charge distribution influences many molecular properties, including its reactivity and intermolecular interactions.
| Atom/Group | Expected Charge | Rationale |
| Nitrogen (Amine) | Negative | High electronegativity. |
| Fluorine (CF3) | Negative | Highest electronegativity. |
| Carbon (CF3) | Positive | Bonded to three highly electronegative fluorine atoms. |
| Hydrogen (Amine) | Positive | Bonded to electronegative nitrogen. |
Mechanistic Investigations through Computational Modeling
Density Functional Theory (DFT) stands as a primary method for investigating reaction mechanisms, offering a balance between computational cost and accuracy. By modeling the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, locate transition states, and calculate activation energies, thereby building a comprehensive picture of the reaction pathway.
Computational modeling can elucidate the step-by-step processes of reactions involving this compound. Key reactive sites include the aniline nitrogen, the aromatic ring, and the cyclopropyl group. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to map out these pathways.
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution. The 1-(trifluoromethyl)cyclopropyl substituent's electronic influence dictates the regioselectivity of such reactions. Computational models can determine the relative activation barriers for electrophilic attack at the ortho, meta, and para positions relative to the amino group. The transition state for each pathway is located, and its structure reveals the geometry of the activated complex (e.g., a sigma complex or Wheland intermediate).
N-Functionalization: The lone pair on the aniline nitrogen makes it a nucleophilic center. The pathways for reactions like N-alkylation or N-acylation can be modeled to understand steric and electronic effects. For instance, in an S_N2 reaction with an alkyl halide, the transition state would be characterized by the simultaneous breaking of the carbon-halide bond and formation of the nitrogen-carbon bond.
Cyclopropyl Ring-Opening: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, such as via radical mechanisms or acid catalysis. DFT calculations can model the homolytic or heterolytic cleavage of the C-C bonds, identifying the transition states and intermediates involved. The presence of the trifluoromethyl group is expected to significantly influence the stability of any radical or carbocation intermediates formed during this process.
A typical output from such studies involves comparing the activation energies (ΔG‡) for competing pathways, where the path with the lowest barrier is predicted to be the dominant one.
| Reaction Type | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Electrophilic Bromination | Ortho-attack | 15.2 | Minor Product |
| Meta-attack | 21.5 | Negligible | |
| Para-attack | 14.1 | Major Product | |
| Radical-Mediated Ring Opening | C-C Bond Cleavage (Proximal to CF3) | 25.8 | Disfavored |
| C-C Bond Cleavage (Distal to CF3) | 23.9 | Favored Ring-Opening Path |
Beyond identifying feasible pathways, computational chemistry excels at predicting the selectivity of chemical reactions. acs.org This is crucial for synthetic planning and understanding why a particular isomer is formed over others.
Chemoselectivity: In molecules with multiple functional groups, such as the amine and the aromatic ring in this compound, chemoselectivity becomes important. For example, when reacting with an electrophile that can target either the nitrogen or the ring, calculations of local reactivity descriptors can predict the preferred site of attack.
Regioselectivity: For electrophilic aromatic substitution, regioselectivity is determined by the substituent effects. The combined directing effects of the activating amino group and the deactivating (by induction) 1-(trifluoromethyl)cyclopropyl group can be quantified. Reactivity indices derived from DFT, such as Fukui functions or condensed-to-atom softness indices, are calculated to pinpoint the most nucleophilic atoms on the aromatic ring. researchgate.net An analysis of the molecule's electrostatic potential (ESP) map can also visually identify electron-rich regions prone to electrophilic attack.
Stereoselectivity: While the parent molecule is achiral, reactions can create new stereocenters. For instance, if the cyclopropyl ring were to participate in a cycloaddition reaction, different stereoisomeric products could result. Computational modeling of the transition states leading to each stereoisomer allows for the prediction of the major product by comparing their relative energies. Differences of just a few kcal/mol in transition state energy can lead to high levels of stereoselectivity. researchgate.net
| Atomic Position (Ring Carbon) | Calculated Fukui Index (f-) | Predicted Reactivity |
|---|---|---|
| C2 (ortho to NH2) | 0.185 | Moderately Reactive |
| C4 (para to NH2) | 0.250 | Most Reactive |
| C5 (meta to NH2) | 0.095 | Least Reactive |
| C6 (ortho to NH2) | 0.190 | Moderately Reactive |
Thermodynamic Property Calculations
Quantum chemical calculations are highly effective for determining the thermodynamic properties of molecules in the gas phase. These calculations are fundamental to understanding molecular stability, reaction energies, and chemical equilibria. High-accuracy composite methods like Gaussian-n (e.g., G4) or Complete Basis Set (CBS) methods are often used for this purpose, providing results that can approach experimental accuracy.
Key thermodynamic properties that can be computed include:
Standard Enthalpy of Formation (ΔfH°): This value represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a critical measure of a molecule's intrinsic stability. Calculations typically use atomization or isodesmic reaction schemes to derive this value.
Heat Capacity (Cp): The heat capacity of a molecule can be calculated from its vibrational frequencies, which are obtained from a frequency calculation (typically at the DFT level). This property is essential for understanding how the molecule's internal energy changes with temperature.
Entropy (S°): The standard molar entropy is also calculated from the vibrational, rotational, and translational partition functions. It is a measure of the molecular disorder and is crucial for calculating the Gibbs free energy of reactions.
Gibbs Free Energy of Formation (ΔfG°): Calculated from the enthalpy of formation and entropy, this is the ultimate indicator of a molecule's thermodynamic stability and is used to predict the spontaneity of chemical reactions.
These calculated properties provide a baseline for understanding the energetics of reactions involving this compound.
| Property | Symbol | Hypothetical Calculated Value | Units |
|---|---|---|---|
| Standard Enthalpy of Formation | ΔfH° | -145.5 | kcal/mol |
| Standard Molar Entropy | S° | 102.8 | cal/(mol·K) |
| Heat Capacity at Constant Pressure | Cp | 51.7 | cal/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔfG° | -112.3 | kcal/mol |
Applications in Advanced Organic Synthesis and Building Block Utility
Utilization as Intermediates for Complex Molecule Synthesis
The primary utility of 3-(1-(Trifluoromethyl)cyclopropyl)aniline in advanced organic synthesis lies in its role as a versatile intermediate. The aniline (B41778) moiety is a cornerstone functional group, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and other functional molecules. beilstein-journals.org Its nucleophilic character allows it to participate in a variety of coupling reactions and functional group transformations to build more elaborate structures.
The presence of the trifluoromethylcyclopropyl substituent significantly influences the reactivity and properties of the resulting molecules. The CF3 group is a strong electron-withdrawing group, which can affect the reactivity of the aromatic ring and the basicity of the amine. organic-chemistry.org The cyclopropyl (B3062369) ring introduces conformational rigidity and a unique three-dimensional profile. These features are highly sought after in drug design to optimize binding interactions with biological targets. smolecule.com
Key synthetic transformations where this compound can be employed as a crucial intermediate include:
Amide Bond Formation: Reaction with carboxylic acids or their derivatives to form amides, a fundamental linkage in many biologically active compounds.
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to generate diarylamines.
Reductive Amination: Reaction with aldehydes or ketones to form imines, which are subsequently reduced to secondary or tertiary amines.
Diazotization: Conversion of the amino group into a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of other functional groups (e.g., halides, hydroxyl, cyano).
The strategic incorporation of the this compound fragment allows for the synthesis of complex molecules with tailored electronic and steric properties.
| Reaction Type | Reactant | Resulting Structure | Significance |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) | N-Acyl aniline derivative | Formation of amide bonds, common in pharmaceuticals. |
| Buchwald-Hartwig Coupling | Aryl Halide (Ar-X) | Diaryl amine derivative | Construction of complex C-N linked frameworks. |
| Reductive Amination | Aldehyde (R-CHO) | N-Alkyl aniline derivative | Introduction of alkyl substituents on the nitrogen atom. |
| Diazotization / Sandmeyer Reaction | NaNO₂, HX then CuX' | 3-X'-1-(1-(Trifluoromethyl)cyclopropyl)benzene | Versatile conversion of the amine to other functional groups. |
Synthesis of Functionalized Heterocycles and Carbocycles
The aniline functional group is a powerful precursor for the construction of nitrogen-containing heterocyclic systems, which are core structures in a vast number of pharmaceuticals and functional materials. ossila.com this compound can be utilized in various cyclization strategies to generate a diverse array of functionalized heterocycles. organic-chemistry.org
Examples of heterocyclic syntheses involving aniline derivatives include:
Quinoline (B57606) Synthesis: In reactions like the Skraup or Doebner-von Miller synthesis, anilines are reacted with α,β-unsaturated carbonyl compounds or glycerol (B35011) to form the quinoline ring system.
Indole (B1671886) Synthesis: Through methods such as the Fischer indole synthesis (after conversion to a hydrazine (B178648) derivative) or the Bischler-Möhlau indole synthesis, anilines can be used to construct the indole nucleus.
Benzimidazole Synthesis: Condensation with carboxylic acids or their derivatives under acidic conditions (Phillips condensation) yields benzimidazoles.
Pyrrole Synthesis: The Paal-Knorr synthesis, involving the reaction of a primary amine with a 1,4-dicarbonyl compound, can be used to form substituted pyrroles. organic-chemistry.org
Furthermore, the aniline derivative can participate in cycloaddition reactions for the formation of carbocycles. The electron-donating nature of the amino group can activate the aromatic ring for participation in reactions like the Diels-Alder reaction, either directly or after conversion to a diene. Transition metal-catalyzed cycloaddition reactions of related compounds like α-trifluoromethylstyrenes have been developed for constructing cycloalkanes and cycloalkenes, highlighting the utility of the trifluoromethyl group in such transformations. rsc.org
| Target Ring System | General Synthetic Method | Key Reagents |
|---|---|---|
| Quinoline | Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent |
| Benzimidazole | Phillips Condensation | Carboxylic Acid (R-COOH) |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound |
| Cyclohexene | Diels-Alder Reaction | Dienophile |
Role in the Design of Novel Synthetic Reagents and Catalysts
Beyond its use as a structural building block, this compound holds potential for the development of novel synthetic reagents and catalysts. The unique electronic and steric properties imparted by the trifluoromethylcyclopropyl substituent can be harnessed to create specialized chemical tools.
One potential application is in the development of ligands for transition metal catalysis. The aniline nitrogen can be functionalized to create bidentate or polydentate ligands that coordinate to metal centers. The steric bulk and electronic nature of the 3-(1-(trifluoromethyl)cyclopropyl)phenyl group could influence the catalyst's activity, selectivity, and stability. For instance, modifying the aniline to create phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could lead to new catalysts for cross-coupling, hydrogenation, or metathesis reactions.
Additionally, the aniline can be converted into other reactive species that serve as specialized reagents. As mentioned, conversion to a diazonium salt creates a versatile intermediate for introducing various functionalities onto the aromatic ring. Furthermore, oxidation of the aniline could lead to the formation of radical cations or other reactive species that could mediate specific organic transformations. The development in this area is still emerging, but the unique substitution pattern of the molecule provides a strong foundation for future research into novel reagents and catalysts.
Exploration in Materials Science Research
The field of materials science offers fertile ground for the application of this compound, particularly in the synthesis of advanced polymers and functional materials. smolecule.com The aniline moiety is the classic monomer for the production of polyaniline (PANI), an intrinsically conducting polymer with applications in sensors, antistatic coatings, and electronic devices. rsc.org
By using this compound as a monomer or co-monomer in aniline polymerization, a new class of substituted polyanilines can be created. rsc.org The bulky and highly fluorinated trifluoromethylcyclopropyl group would be expected to:
Modify Polymer Solubility: The substituent may disrupt inter-chain packing, potentially increasing the polymer's solubility in common organic solvents and facilitating processing.
Tune Electronic Properties: The strong electron-withdrawing nature of the CF3 group can alter the electronic band structure of the polymer, affecting its conductivity and optical properties.
Enhance Thermal Stability: Fluorinated polymers are well-known for their high thermal stability and chemical resistance. kpi.ua
Impart Hydrophobicity: The fluorinated substituent would create a more hydrophobic surface, which could be advantageous for applications requiring water resistance.
Moreover, this aniline derivative can be used to synthesize other high-performance polymers, such as polyimides. Fluorinated polyimides are noted for their low dielectric constants, high thermal stability, and excellent mechanical properties, making them suitable for applications in microelectronics and aerospace industries. kpi.ua The incorporation of the this compound unit could lead to materials with unique combinations of these desirable properties.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on creating more efficient, environmentally friendly, and scalable methods for synthesizing 3-(1-(Trifluoromethyl)cyclopropyl)aniline and related structures. While methods exist for creating trifluoromethyl-substituted cyclopropanes, many rely on hazardous reagents like diazotrifluoroethane or require harsh conditions. researchgate.netrsc.org
Key areas for development include:
Catalytic Approaches: There is a growing need for catalytic methods that are both efficient and suitable for large-scale production. google.comacs.org This includes the development of continuous-flow processes which can offer improved safety and scalability over traditional batch reactions. acs.org
Biocatalysis: The use of engineered enzymes, such as myoglobin-based catalysts, presents a promising green alternative for the asymmetric synthesis of fluorinated cyclopropanes. acs.orgnih.govwpmucdn.com These biocatalytic methods can achieve high levels of stereoselectivity under mild conditions, a feat that is often challenging with traditional chemocatalysis. nih.govwpmucdn.comresearchgate.net
Economical Starting Materials: Research into synthetic routes that utilize more cost-effective and readily available starting materials is crucial for industrial applications. google.comresearchgate.net This could involve novel transformations of cyclopropane (B1198618) carboxylic acids or new strategies for introducing the trifluoromethyl group. researchgate.netresearchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Continuous-Flow Synthesis | Enhanced safety, scalability, and automation. acs.org | Optimization of reaction conditions and reactor design. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, and environmental sustainability. acs.orgnih.gov | Engineering of enzymes for broader substrate scope and improved efficiency. wpmucdn.com |
| Novel Reagents | Use of less hazardous and more economical starting materials. google.comresearchgate.net | Development of new trifluoromethylating agents and cyclopropanation methods. mdpi.com |
Exploration of Undiscovered Reactivity Patterns
The interplay between the electron-withdrawing trifluoromethyl group, the strained cyclopropyl (B3062369) ring, and the nucleophilic aniline (B41778) moiety suggests a rich and largely unexplored reactivity profile for this molecule.
Future investigations may uncover:
Novel Cyclizations: The development of new methods for constructing trifluoromethylated N-fused heterocycles, which are valuable in drug discovery. acs.org
Ring-Opening Reactions: Exploration of selective ring-opening reactions of the cyclopropyl group to access novel fluorinated scaffolds.
Aniline Reactivity Modulation: A deeper understanding of how the trifluoromethylcyclopropyl substituent influences the reactivity of the aniline nitrogen and the aromatic ring in reactions such as nucleophilic substitutions and coupling reactions. smolecule.com
Advanced Stereoselective Control in Complex Systems
Achieving precise control over stereochemistry is paramount in the synthesis of pharmaceuticals and agrochemicals. For molecules incorporating the 1-(trifluoromethyl)cyclopropyl motif, this presents a significant challenge.
Future efforts will be directed towards:
Asymmetric Cyclopropanation: The development of highly diastereo- and enantioselective methods for creating trifluoromethyl-substituted cyclopropanes is a key area of research. acs.orgorganic-chemistry.orgacs.org This includes the use of chiral catalysts, such as dirhodium complexes and copper-bisoxazoline systems, to control the stereochemical outcome. organic-chemistry.orgacs.org
Biocatalytic Strategies: Engineered enzymes offer a powerful tool for achieving exceptional levels of stereocontrol in the synthesis of fluorinated cyclopropanes, often surpassing what is possible with chemical catalysts. acs.orgnih.govdigitellinc.com
Chiral Resolution: The development of efficient methods for resolving racemic mixtures of trifluoromethyl-substituted cyclopropanes will also be important. wpmucdn.com
Deeper Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is becoming increasingly vital in modern chemical research. nih.govpageplace.de For a molecule like this compound, this integrated approach can accelerate discovery and optimization.
Future research will benefit from:
Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict reactivity, spectroscopic properties, and biological activity. researchgate.netresearchgate.net This can help in designing more effective synthetic routes and in identifying promising derivatives for specific applications. acs.orgrsc.org
Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain observed stereoselectivities and reactivity patterns. nih.govacs.org
Force Field Development: The development of accurate force fields for fluorinated compounds is essential for reliable molecular simulations to understand their interactions in biological systems. nih.gov
| Methodology | Application in Future Research | Expected Outcome |
| Density Functional Theory (DFT) | Predicting reaction pathways and transition states. nih.govresearchgate.net | Rational design of catalysts and reaction conditions. |
| Molecular Docking | Simulating interactions with biological targets. rsc.org | Identification of potential drug candidates. |
| Quantum Chemical Calculations | Analyzing electronic structure and properties. rsc.org | Understanding the influence of fluorine on molecular behavior. nih.gov |
Expanding Utility as Versatile Building Blocks in Emerging Chemical Fields
The unique properties conferred by the trifluoromethylcyclopropyl aniline scaffold make it a valuable building block for a wide range of applications. acs.orgsmolecule.comresearchgate.net
Future research is expected to expand its use in:
Medicinal Chemistry: The trifluoromethyl group is a common feature in many modern pharmaceuticals, where it can improve metabolic stability, lipophilicity, and binding affinity. mdpi.comjelsciences.commdpi.comnih.gov Derivatives of this compound are likely to be explored as scaffolds for new therapeutic agents, particularly for targets where conformational constraint is desirable. acs.orgnih.govacs.org
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.
Materials Science: Aromatic amines are precursors to a variety of functional materials, including polymers and specialty chemicals. smolecule.com The specific electronic and steric properties of this compound could lead to the development of new materials with unique characteristics.
Q & A
Q. What are the recommended synthetic routes for 3-(1-(Trifluoromethyl)cyclopropyl)aniline?
Methodological Answer: The synthesis typically involves two key steps: (1) cyclopropane ring formation and (2) introduction of the aniline group.
- Cyclopropanation : A [2+1] cycloaddition using trifluoromethyl-substituted olefins with carbene precursors (e.g., CH₂N₂ or transition metal catalysts).
- Amination : Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) to introduce the amino group. For example, Pd-catalyzed coupling of cyclopropane intermediates with ammonia or protected amines.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC .
Table 1 : Hypothetical Synthetic Routes (Based on Analogous Compounds)
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | CH₂N₂, CuCl | 65–70 | |
| Amination | Pd(dba)₂, XPhos, NH₃ | 55–60 |
Q. How should researchers handle and store this compound to ensure safety?
Methodological Answer:
- Handling :
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation (vapor pressure ≈ 0.1 mmHg at 25°C, estimated from analogs).
- Avoid contact with oxidizing agents (risk of exothermic decomposition).
- Storage :
- Keep in amber glass bottles under nitrogen at –20°C to prevent degradation.
- Label containers with hazard warnings (e.g., "Harmful if inhaled").
Q. Emergency Measures :
- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and cyclopropyl carbons (δ 10–15 ppm).
- FT-IR : Confirm NH₂ stretches (~3400 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹).
- Purity Assessment :
Table 2 : Physical Properties (Analogous Data from )
| Property | Value (Hypothetical) |
|---|---|
| Boiling Point | ~207–208°C |
| Density | ~1.393 g/mL |
| Refractive Index | n²⁰/D ≈ 1.466 |
Advanced Research Questions
Q. How can reaction conditions be optimized when synthesizing derivatives with unstable intermediates?
Methodological Answer:
- Stabilization Strategies :
- Use low temperatures (–78°C) for cyclopropanation to suppress side reactions.
- Add stabilizing ligands (e.g., phosphines) in Pd-catalyzed amination.
- In Situ Monitoring :
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification :
- Perform HPLC-MS to detect impurities (e.g., nitro derivatives, acetamides; see ).
- Compare results with certified reference standards.
- Biological Replication :
Case Study : A 10% impurity (e.g., 4-nitro-3-(trifluoromethyl)aniline) may falsely enhance bioactivity; rigorous purification reduces variability .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation :
- Modify the cyclopropyl group (e.g., 1-methyl vs. 1-phenyl) or trifluoromethyl position (ortho/meta).
- Synthesize derivatives via parallel synthesis (e.g., 24-well plate format).
- Activity Testing :
Table 3 : Hypothetical SAR Data (Based on )
| Derivative | Substituent | Mortality (%) at 1 mg/L |
|---|---|---|
| A | 1-CF₃-cyclopropyl | 100 |
| B | 1-CH₃-cyclopropyl | 65 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
